ABBV-221 is classified as an antibody-drug conjugate, which combines a monoclonal antibody that specifically binds to a target antigen on cancer cells with a cytotoxic drug. In this case, the antibody component is an affinity-matured variant of ABT-806, which is linked to the cytotoxic agent monomethyl auristatin E. This structure allows ABBV-221 to selectively deliver the cytotoxic agent directly to the tumor cells expressing the epidermal growth factor receptor .
The synthesis of ABBV-221 involves several key steps:
The technical details of this synthesis emphasize the importance of maintaining the integrity and functionality of both the antibody and the drug during the conjugation process.
The molecular structure of ABBV-221 consists of:
The molecular weight of ABBV-221 is approximately 1,200 kDa due to its complex structure comprising both protein and small molecule components .
ABBV-221 undergoes several chemical reactions upon administration:
These reactions are crucial for understanding how ABBV-221 selectively targets cancer cells while sparing normal tissues.
The mechanism of action for ABBV-221 involves:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity compared to traditional chemotherapeutics .
ABBV-221 exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and storage conditions during clinical trials.
ABBV-221 is primarily being investigated for its potential in treating solid tumors with elevated levels of epidermal growth factor receptor expression, including:
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase overexpressed in numerous epithelial malignancies, including head and neck squamous cell carcinoma (75–90%), non-small cell lung cancer (40–80%), colorectal cancer (25–77%), and glioblastoma (40–60%) [1] [2]. This receptor regulates key oncogenic processes:
EGFR exists in both wild-type and mutant isoforms. The EGFRvIII variant, characterized by an in-frame deletion in the extracellular domain (exons 2-7), is a constitutively active oncoprotein expressed in 20–30% of glioblastomas and other carcinomas but absent in normal tissues, making it an ideal tumor-specific target [1] [3]. Despite the clinical success of EGFR inhibitors (e.g., cetuximab, erlotinib), therapeutic limitations persist due to:
ADCs like ABBV-221 address these challenges through:
ABBV-221 evolved from depatuxizumab mafodotin (ABT-414), a first-generation ADC comprising the tumor-selective antibody ABT-806 conjugated to monomethyl auristatin F (MMAF). While active in EGFR-amplified glioblastoma, depatuximab mafodotin showed limited efficacy in tumors with non-amplified EGFR overexpression and induced dose-limiting keratopathy due to MMAF's membrane-impermeant nature causing corneal toxicity [2]. ABBV-221 incorporates two key innovations:
Table 1: Design Evolution from Depatuxizumab Mafodotin to ABBV-221
Component | Depatuxizumab Mafodotin | ABBV-221 |
---|---|---|
Antibody | Parental ABT-806 | Affinity-matured ABT-806 (10-fold higher affinity) |
Payload | MMAF (membrane-impermeant) | MMAE (membrane-permeant) |
Linker | Maleimidocaproyl (mc) | mc-val-cit-PABC (protease-cleavable) |
Target Range | EGFR-amplified tumors only | Broad (EGFR-overexpressing tumors) |
Bystander Effect | Minimal | Potent |
Table 2: Molecular Components of ABBV-221
Component | Attribute | Functional Significance |
---|---|---|
Antibody | Affinity-matured ABT-806 (humanized IgG1κ) | Binds tumor-selective EGFR epitope (domain I/II cleft) |
Drug-Antibody Ratio (DAR) | ≈3 MMAE molecules per antibody | Optimized balance of potency and pharmacokinetics |
Linker | mc-val-cit-PABC | Cathepsin B-cleavable for tumor-specific payload release |
Payload | MMAE (microtubule inhibitor) | Induces G2/M arrest and apoptosis; promotes bystander killing |
In xenograft models, ABBV-221 demonstrated:
The phase I trial (NCT02365662) evaluated ABBV-221 in 45 patients with EGFR-overexpressing solid tumors (head and neck, colorectal, NSCLC, glioblastoma, breast). Key translational findings:
Table 3: Clinical Response Markers in ABBV-221 Phase I Trial
Biomarker Category | Assessment Method | Association with Clinical Activity |
---|---|---|
EGFR Protein | IHC (H-score) | Stable disease (SD) in 42% (19/45), including tumors with moderate expression |
EGFR Ligands | RNAseq (amphiregulin/epiregulin) | Confirmed partial response (PR) in HNSCC patient with high ligand expression |
EGFR Amplification | FISH | Limited activity in GBM without amplification |
Combined Biomarkers | IHC + RNAseq | Prolonged SD (>6 months) in patients with high EGFR/ligand co-expression |
Recent research elucidated ABBV-221's bystander killing potential in glioblastoma models:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7